molecular formula C15H14O2S B11149739 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione

Cat. No.: B11149739
M. Wt: 258.3 g/mol
InChI Key: DJCFNYOLILMMSK-UHFFFAOYSA-N
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Description

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2,3,5,9-tetramethylfuro[3,2-g]chromene-7-thione

InChI

InChI=1S/C15H14O2S/c1-7-5-13(18)17-14-9(3)15-12(6-11(7)14)8(2)10(4)16-15/h5-6H,1-4H3

InChI Key

DJCFNYOLILMMSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C

Origin of Product

United States

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